P2X Receptor Agonist Potency: 8‑Br‑ATP vs ATP in Smooth Muscle Contraction
8‑Br‑ATP acts as a partial agonist at purinergic P2X receptors, inducing contraction of isolated guinea pig bladder strips with a potency that is only 0.19‑fold that of native ATP [1]. This reduced efficacy makes 8‑Br‑ATP a valuable tool for discriminating between P2X receptor subtypes and for studying partial agonism in tissue preparations where full ATP response must be attenuated.
| Evidence Dimension | P2X receptor‑mediated smooth muscle contraction potency |
|---|---|
| Target Compound Data | Potency = 0.19‑fold relative to ATP |
| Comparator Or Baseline | ATP (potency defined as 1.0) |
| Quantified Difference | 8‑Br‑ATP is approximately 5.3‑fold less potent than ATP |
| Conditions | Isolated guinea pig bladder strips; in vitro organ bath |
Why This Matters
This quantifies the partial agonist profile of 8‑Br‑ATP at P2X receptors, enabling precise experimental control over receptor activation strength.
- [1] Bertin Bioreagent. 8‑Bromoadenosine 5′-triphosphate (sodium salt hydrate). CAT N°: 30573. View Source
